Patent-Defined Structural Differentiation from 2-Arylethylamine Appetite Suppressants
The target compound belongs to a novel phenylcycloalkylmethylamine class that is patent-distinguished from the earlier 2-arylethylamine family (including sibutramine). The patent EP-2797870-B1 explicitly claims compositions of phenylcycloalkylmethylamine derivatives for treating both obesity and depression-related co-morbid indications, representing a dual-indication profile not claimed for sibutramine or other simple 2-arylethylamines [1]. The key structural differentiator is the cyclobutyl ring at the benzylic position, which confers distinct receptor interaction geometry.
| Evidence Dimension | Patent-claimed therapeutic indication scope (structural class differentiation) |
|---|---|
| Target Compound Data | Phenylcycloalkylmethylamine class: Obesity + depression co-morbid indications (EP-2797870-B1 claims) |
| Comparator Or Baseline | 2-Arylethylamine class (e.g., sibutramine): Obesity only |
| Quantified Difference | Expanded indication scope from single (obesity) to dual (obesity + depression) |
| Conditions | Patent classification and claims analysis; no head-to-head pharmacological data |
Why This Matters
For researchers developing dual-action anti-obesity/antidepressant candidates, the phenylcycloalkylmethylamine scaffold represented by this compound offers a patent-defined differentiation pathway unavailable to conventional 2-arylethylamine-based compounds.
- [1] Reviva Pharmaceuticals, Inc. Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives. European Patent EP-2797870-B1, filed 2012, published 2016. View Source
